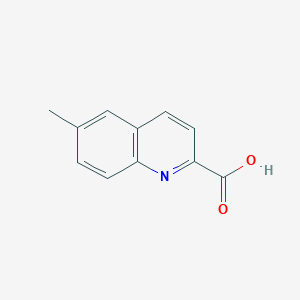

6-Methylquinoline-2-carboxylic acid

概要

説明

6-Methylquinoline-2-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry. The compound has a molecular formula of C11H9NO2 and is known for its potential biological activities and synthetic versatility .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which entails the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone under alkaline conditions . Additionally, modern synthetic methods such as microwave irradiation and solvent-free reactions have been employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and green chemistry principles is becoming increasingly important in industrial settings to minimize environmental impact .

化学反応の分析

Types of Reactions

6-Methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,6-dicarboxylic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline-2,6-dicarboxylic acid, 6-methylquinoline-2-carboxaldehyde, and various substituted quinoline derivatives .

科学的研究の応用

6-Methylquinoline-2-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.

作用機序

The mechanism of action of 6-Methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .

類似化合物との比較

Similar Compounds

- 2-Methylquinoline-6-carboxylic acid

- 4-Hydroxy-2-methylquinoline-6-carboxylic acid

- Quinoline-2-carboxylic acid

Uniqueness

6-Methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the carboxylic acid group at the 2-position enhances its reactivity and potential for forming diverse derivatives .

生物活性

6-Methylquinoline-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial, antiviral, and anticancer domains. This article explores the compound's biological properties, mechanisms of action, and its potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a methyl group at the 6-position and a carboxylic acid group at the 2-position of the quinoline ring. This unique substitution pattern enhances its reactivity and biological activity compared to other quinoline derivatives.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit various bacterial strains, making it a candidate for antibiotic development. The mechanism involves interference with bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to cell death.

2. Antiviral Activity

The compound has also demonstrated antiviral effects, particularly against viruses that cause significant health issues. Its ability to disrupt viral replication processes positions it as a potential therapeutic agent against viral infections.

3. Anticancer Activity

In studies evaluating its cytotoxic effects, this compound has been found to induce cell death in several cancer cell lines. Its efficacy against multidrug-resistant cancer cells highlights its potential as an anticancer agent. For example, compounds derived from this structure have shown promising results in inhibiting P-glycoprotein (P-gp), which is often overexpressed in resistant cancer cells .

The primary mechanism of action for this compound involves:

- Interference with DNA Synthesis : The compound inhibits DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

- Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Viral Replication : By disrupting key viral processes, it prevents the replication of certain viruses.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for various applications:

- Antibiotic Development : Its antimicrobial properties make it a candidate for new antibiotic formulations.

- Cancer Treatment : Ongoing research aims to develop derivatives that enhance its anticancer efficacy while minimizing toxicity.

- Antiviral Therapies : The compound's ability to inhibit viral replication could lead to novel antiviral drugs.

特性

IUPAC Name |

6-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEQJEGNZGMHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496183 | |

| Record name | 6-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-84-3 | |

| Record name | 6-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-methylquinoline-2-carboxylic acid affect echinomycin production in Streptomyces echinatus?

A: this compound acts as an analog of quinoxaline-2-carboxylic acid, the natural precursor for echinomycin's chromophore. When added to Streptomyces echinatus cultures, this compound is incorporated into the antibiotic's structure, resulting in the production of novel echinomycin derivatives. [, ] These derivatives contain either one or two 6-methylquinoline-2-carbonyl chromophores, replacing the natural quinoxaline-2-carbonyl groups. [] Interestingly, the bis-substituted derivative (with two 6-methylquinoline groups) can be separated into two distinct components, one of which appears to be biologically inactive and structurally similar to triostin, a known precursor of echinomycin. [] This suggests that this compound can interfere with the natural biosynthetic pathway of echinomycin, leading to the formation of alternative products.

Q2: What is the significance of using protoplasts and resting cells in studying the effects of this compound on echinomycin biosynthesis?

A: Utilizing protoplasts and resting cells offers a unique advantage in dissecting the biosynthetic pathway of echinomycin. Unlike actively growing cultures, these cellular systems have reduced metabolic activity and limited cell wall barriers. [] This allows for more direct manipulation and observation of precursor uptake and incorporation into the antibiotic molecule. For instance, researchers demonstrated that this compound, when supplied to protoplast suspensions along with radiolabeled precursors like L-[U-14C]serine, L-[U-14C]valine, or DL-[benzene ring-U-14C]tryptophan, led to the preferential synthesis of biologically active bis-substituted echinomycin derivatives. [] This approach helped confirm that the exogenous this compound was indeed integrated into the final antibiotic structure.

Q3: Beyond this compound, were other analogs tested for their impact on echinomycin production, and what can be concluded from these findings?

A: The research explored the effects of several other aromatic carboxylic acids on echinomycin biosynthesis, including quinoline-2-carboxylic acid, 7-chloroquinoxaline-2-carboxylic acid, thieno[3,2-b]pyridine-5-carboxylic acid, and others. [, ] The findings revealed varying responses: some analogs stimulated echinomycin production, some inhibited it, and others led to the biosynthesis of novel echinomycin analogs. [, ] For example, 7-chloroquinoxaline-2-carboxylic acid, thieno[3,2-b]pyridine-5-carboxylic acid, and this compound all resulted in the production of new, biologically active echinomycin derivatives. [] This highlights the potential of using structural analogs of quinoxaline-2-carboxylic acid as tools to manipulate and potentially enhance the production of echinomycin and its derivatives with potentially altered biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。